molecular formula C8H4BrN3 B2623122 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1352900-95-8

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Katalognummer: B2623122
CAS-Nummer: 1352900-95-8
Molekulargewicht: 222.045
InChI-Schlüssel: DVJIKRNIXUZDLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 1352900-95-8, molecular formula: C₈H₄BrN₃) is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine scaffold with a cyano group at position 3 and a bromine atom at position 3. It is synthesized via multistep reactions, starting from ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. A key intermediate, (E)-5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde oxime, is converted to the final carbonitrile through dehydration under optimized conditions (yield: 99%) . The compound is commercially available with a purity of ≥97% and is widely used as a building block in medicinal chemistry, particularly in the development of kinase inhibitors targeting PI3K and mTOR pathways .

Eigenschaften

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJIKRNIXUZDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization and subsequent introduction of the cyano group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Cyclization Reactions: It can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is primarily utilized in the synthesis of bioactive molecules, particularly as a potential inhibitor for various protein kinases. Its derivatives have been investigated for their anticancer properties, focusing on:

  • Kinase Inhibition : The compound has shown promise as a selective inhibitor of casein kinase 2 (CK2), which plays a critical role in cancer progression. Modifications to the pyrazolo structure can enhance selectivity and potency against CK2 .
  • Anticancer Activity : Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, such as HeLa cells, by inhibiting key growth factor signaling pathways .

Biochemical Research

Research involving this compound contributes to understanding biological processes and disease mechanisms through studies related to enzyme inhibition and receptor binding. Its role as an enzyme inhibitor is particularly notable in targeting protein kinases involved in cell signaling .

Material Science

The compound is explored for developing novel materials due to its unique chemical structure. It serves as a building block for synthesizing more complex heterocyclic compounds that can be applied in various industrial contexts .

Agricultural Chemistry

In agrochemical formulations, this compound is used to enhance crop yields and provide effective solutions for pest control . Its properties allow it to act as a growth regulator in agricultural applications.

Case Study 1: CK2 Inhibition Study

A study optimized pyrazolo[1,5-a]pyrimidines to yield selective CK2 inhibitors. Findings indicated that specific modifications could enhance binding affinity and selectivity towards CK2 compared to other kinases .

Case Study 2: Anticancer Activity Evaluation

Research demonstrated that certain derivatives of pyrazolo compounds exhibited significant cytotoxic effects on HeLa cancer cells. The mechanism was attributed to the inhibition of key growth factor signaling pathways .

Wirkmechanismus

The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Bromine Position : Bromine at C5 (target compound) vs. C4 or C6 in analogs alters reactivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic esters is more efficient at C5 .
  • Steric Effects : Methoxyphenylmethoxy substituents (e.g., in compound 2649420-28-8) introduce steric hindrance, which may affect binding to biological targets like kinases .

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share structural similarities but feature an additional nitrogen atom. Selected examples include:

Compound Name Molecular Formula Substituents Melting Point (°C) Biological Activity Reference
2-[(3-Bromophenyl)amino]-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₆H₁₃BrN₆O Br-Ph (C2), CN (C3), propyl (C5) 288–289 Anticancer (kinase inhibition)
5-Methyl-7-oxo-2-(p-tolylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₅H₁₃N₅O Me (C5), CN (C3), p-tolylamino (C2) 360–361 Antimicrobial

Key Observations:

  • Ring Expansion : The pyrimidine ring increases hydrogen-bonding capacity, enhancing interactions with enzymes like kinases .
  • Thermal Stability : Higher melting points (e.g., 360–361°C) compared to pyrazolo[1,5-a]pyridines suggest greater crystallinity and stability .

Ester Derivatives

Carboxylate esters of pyrazolo[1,5-a]pyridines serve as precursors to carbonitriles:

Compound Name Molecular Formula Substituents Applications Reference
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ Br (C5), COOEt (C3) Synthetic intermediate for carbonitriles
Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate C₉H₇BrN₂O₂ Br (C6), COOMe (C3) Less reactive in cross-couplings due to C6 bromine

Key Observations:

  • Ester vs. Nitrile : The ester group (COOEt/COOMe) is hydrolyzed or converted to nitriles for downstream applications. Nitriles exhibit better metabolic stability in drug design .
  • Bromine Position : C5 bromine (as in the parent compound) offers superior reactivity in coupling reactions compared to C6 analogs .

Biologische Aktivität

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

Chemical Structure : The molecular formula of this compound is C8_8H4_4BrN3_3, featuring a pyrazolo[1,5-a]pyridine core with a bromine atom at the 5-position and a cyano group at the 3-position. This unique substitution pattern contributes to its distinct chemical properties and reactivity.

Synthesis Methods : Several synthetic routes have been developed for this compound. A common method involves the cyclization of 5-bromo-3-nitropyridine with hydrazine hydrate, followed by the introduction of the cyano group under conditions using solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate .

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor, particularly targeting protein kinases. It binds to the active sites of these enzymes, thereby blocking their activity, which is crucial in various signaling pathways related to cell proliferation and survival .

Therapeutic Applications

Research has highlighted several therapeutic applications for this compound:

  • Kinase Inhibition : It has shown potential as a selective inhibitor of casein kinase 2 (CK2), which is implicated in cancer progression. Studies indicate that modifications to the pyrazolo structure can enhance selectivity and potency against CK2 .
  • Anticancer Activity : The compound's derivatives are being explored for their anticancer properties, with some studies demonstrating effectiveness against various cancer cell lines by inhibiting critical signaling pathways .

Comparative Analysis

To understand the biological significance of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile CK2 InhibitionSimilar structure but varied substitution pattern
5-Bromopyrazolo[3,4-b]pyridine-3-carbonitrile Anticancer PropertiesExhibits strong activity against TRK kinases

This table illustrates that while similar compounds may share structural features, their biological activities can differ significantly based on substitution patterns.

Case Studies

  • CK2 Inhibition Study : A study optimized pyrazolo[1,5-a]pyrimidines to yield selective CK2 inhibitors. The findings indicated that specific modifications could enhance binding affinity and selectivity towards CK2 compared to other kinases .
  • Anticancer Activity Evaluation : Research demonstrated that certain derivatives of pyrazolo compounds exhibited significant cytotoxic effects on HeLa cancer cells. The mechanism was attributed to the inhibition of key growth factor signaling pathways .

Q & A

Q. What are the synthetic routes for preparing 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, and how can its purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of brominated precursors. For example, hydrazine derivatives can react with α,β-unsaturated carbonyl compounds under nucleophilic substitution conditions (e.g., NaH or K₂CO₃ in DMF) to form the pyrazole core. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions. Purity optimization requires careful chromatography (e.g., silica gel) and recrystallization from ethanol or acetonitrile. Structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation. For instance, monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 4.9817 Å, b = 18.4025 Å, and c = 10.1526 Å have been reported for related pyrazolo[1,5-a]pyrimidine derivatives. Complementary techniques include FT-IR (C≡N stretch at ~2200 cm⁻¹) and NMR (distinct aromatic proton signals at δ 8.2–9.1 ppm) .

Advanced Research Questions

Q. What strategies are used to analyze degradation products of pyrazolo[1,5-a]pyridine derivatives under stress conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS are standard. For example, peroxide stress on selpercatinib (a derivative) generated DP 3 (m/z 407) via elimination of C₇H₅NO. Fragmentation patterns (e.g., m/z 171) and isotopic labeling help identify degradation pathways. Chromatographic conditions (C18 columns, 0.1% formic acid in mobile phase) and collision-induced dissociation (CID) parameters must be optimized for sensitivity .

Q. How can the anticancer activity of this compound be evaluated in preclinical models?

  • Methodological Answer : In vitro assays include:
  • Anti-proliferation : MTT/WST-1 assays using cancer cell lines (e.g., prostate adenocarcinoma, multiple myeloma).
  • Target inhibition : PDK1 kinase inhibition measured via ADP-Glo™ kinase assays (IC₅₀ values typically <1 μM).
    In vivo studies involve xenograft models (e.g., subcutaneous tumor implantation in nude mice) with oral/intraperitoneal dosing. Pharmacokinetic parameters (Cmax, T½) are monitored via LC-MS .

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
  • Electron-withdrawing groups (e.g., Br at C5) enhance PDK1 inhibition (ΔIC₅₀ = 0.2 μM vs. 1.5 μM for non-brominated analogs).
  • Methoxy groups at C4 improve metabolic stability (e.g., reduced CYP3A4-mediated oxidation).
    Computational modeling (docking into PDK1’s ATP-binding pocket) and Hammett analysis guide rational design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.